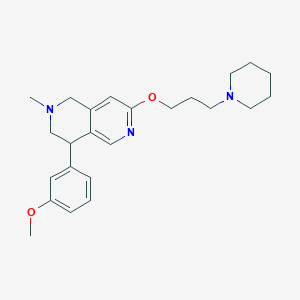
4-(3-Methoxyphenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methoxyphenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl propoxy group, and a tetrahydro-naphthyridine core
Preparation Methods
The synthesis of 4-(3-methoxyphenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves multiple steps, including the formation of the naphthyridine core and the subsequent functionalization of the molecule. One common synthetic route involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process may involve the use of boron reagents and palladium catalysts to form carbon-carbon bonds, followed by further functionalization to introduce the methoxyphenyl and piperidinyl propoxy groups .
Chemical Reactions Analysis
4-(3-methoxyphenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinyl propoxy group, using reagents like alkyl halides or sulfonates.
Coupling Reactions: Suzuki-Miyaura coupling reactions are particularly relevant for the synthesis and modification of this compound.
Scientific Research Applications
4-(3-methoxyphenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting various diseases.
Biology: The compound’s interactions with biological molecules and its potential effects on cellular pathways are of interest in biochemical research.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 4-(3-methoxyphenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydro-2,6-naphthyridine include other naphthyridine derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall molecular architecture. The unique combination of the methoxyphenyl and piperidinyl propoxy groups in this compound distinguishes it from other related molecules, potentially offering distinct biological and chemical properties .
Properties
Molecular Formula |
C24H33N3O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-2-methyl-7-(3-piperidin-1-ylpropoxy)-3,4-dihydro-1H-2,6-naphthyridine |
InChI |
InChI=1S/C24H33N3O2/c1-26-17-20-15-24(29-13-7-12-27-10-4-3-5-11-27)25-16-22(20)23(18-26)19-8-6-9-21(14-19)28-2/h6,8-9,14-16,23H,3-5,7,10-13,17-18H2,1-2H3 |
InChI Key |
FINNTOGAVZWNGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=CN=C(C=C2C1)OCCCN3CCCCC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















